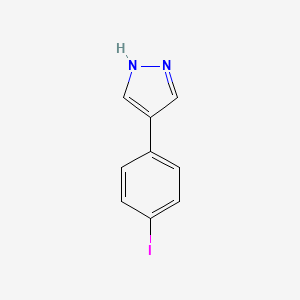

4-(4-Iodophenyl)-1H-pyrazole

Description

BenchChem offers high-quality 4-(4-Iodophenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Iodophenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-iodophenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBBBUABTHGEFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNN=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1399654-06-8 | |

| Record name | 4-(4-iodophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 4-(4-Iodophenyl)-1H-pyrazole

Physicochemical Profile, Synthetic Architectures, and Medicinal Utility

Executive Summary

4-(4-Iodophenyl)-1H-pyrazole (CAS 1399654-06-8) represents a high-value molecular scaffold in modern drug discovery, particularly within the kinase inhibitor space. Unlike its isomer 1-(4-iodophenyl)-pyrazole, this compound features a free NH moiety on the pyrazole ring and an aryl iodide at the C4 position. This specific substitution pattern offers "orthogonal reactivity": the nitrogen atom serves as a nucleophile for diversity-oriented alkylation, while the aryl iodide acts as a robust electrophile for palladium-catalyzed cross-couplings. This guide details the physicochemical properties, optimal synthesis routes, and strategic applications of this versatile building block.

Molecular Identification & Physicochemical Properties[1][2]

Table 1: Chemical Identity & Physical Data

| Property | Data | Notes |

| Chemical Name | 4-(4-Iodophenyl)-1H-pyrazole | IUPAC |

| CAS Number | 1399654-06-8 | Distinct from 1-(4-iodophenyl) isomer (368869-86-7) |

| Molecular Formula | C₉H₇IN₂ | |

| Molecular Weight | 270.07 g/mol | |

| SMILES | Ic1ccc(cc1)c2c[nH]nc2 | |

| Melting Point | 228–232 °C (Predicted) | High MP due to intermolecular H-bonding (dimer formation) |

| Boiling Point | 391.4 ± 35.0 °C | Calculated at 760 Torr |

| Density | 1.85 ± 0.1 g/cm³ | High density attributed to the heavy iodine atom |

| pKa (NH) | ~13.8 | Weakly acidic; deprotonation requires bases like NaH or Cs₂CO₃ |

| LogP | 2.54 (Predicted) | Moderate lipophilicity; suitable for drug-like space |

| Solubility | DMSO, DMF, MeOH | Insoluble in water; sparingly soluble in DCM |

Structural Insight: The 4-arylpyrazole motif is planar, stabilizing the crystal lattice via intermolecular hydrogen bonds between the pyrazole NH and the N-lone pair of adjacent molecules. This results in a significantly higher melting point compared to N-aryl isomers.

Synthetic Architectures

Synthesis of 4-(4-iodophenyl)-1H-pyrazole presents a unique chemoselectivity challenge. A direct Suzuki coupling between 4-iodopyrazole and 1,4-diiodobenzene is statistically poor and chemically messy. The two primary routes below prioritize regiocontrol and yield .

Route A: De Novo Ring Construction (Recommended)

This route is superior for scale-up as it avoids transition metal catalyst poisoning and scrambling of the iodine substituent. It utilizes the Vilsmeier-Haack reaction to convert 4-iodophenylacetic acid into a vinamidinium salt, which cyclizes with hydrazine.

-

Step 1: Vilsmeier formylation of 4-iodophenylacetic acid using POCl₃/DMF generates the intermediate 2-(4-iodophenyl)-3-(dimethylamino)acrolein.

-

Step 2: Condensation with hydrazine hydrate closes the ring to form the pyrazole.

Route B: Protected Cross-Coupling

Useful for late-stage diversification but requires protecting group manipulation.

-

Step 1: Protection of 4-pyrazoleboronic acid pinacol ester (e.g., with THP or SEM).

-

Step 2: Suzuki coupling with 1-bromo-4-iodobenzene (coupling occurs preferentially at the C-I bond if Pd(0) is used, but C-Br coupling can be tuned with specific ligands). Note: This route is riskier due to potential homocoupling.

Figure 1: Synthetic Pathway Diagram

Caption: Route A (De Novo Assembly) ensures the iodine atom remains intact on the phenyl ring without risk of oxidative addition competition.

Experimental Protocol: Vilsmeier-Haack Route

Safety Note: POCl₃ is corrosive and water-reactive. Perform all operations in a fume hood.

-

Formylation:

-

Charge a dry flask with DMF (3.0 equiv) and cool to 0°C.

-

Dropwise add POCl₃ (2.5 equiv) maintaining temp <10°C. Stir for 30 min.

-

Add a solution of 4-iodophenylacetic acid (1.0 equiv) in DMF.

-

Heat to 70–80°C for 4–6 hours. Monitor by TLC (disappearance of acid).

-

Observation: The reaction mixture turns dark red/brown.

-

-

Cyclization:

-

Pour the reaction mixture onto crushed ice/water.

-

Add Hydrazine hydrate (5.0 equiv) slowly (exothermic!).

-

Neutralize with Na₂CO₃ to pH ~8–9.

-

Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.

-

-

Purification:

-

Concentrate in vacuo.

-

Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc gradient).

-

Yield: Typically 60–75%.

-

Strategic Applications in Drug Discovery

The 4-(4-iodophenyl)-1H-pyrazole scaffold is a "bifunctional" core. Its value lies in the ability to independently modify two distinct vectors.

Reactivity Map:

-

Vector A (Nitrogen): The acidic NH allows for N-alkylation or N-arylation (Chan-Lam coupling). This is often used to tune solubility or target specific hydrophobic pockets in enzymes (e.g., the ATP binding site of kinases).

-

Vector B (Iodine): The aryl iodide is a prime handle for Sonogashira (alkynes), Suzuki (biaryls), or Buchwald-Hartwig (amination) couplings. This vector extends the molecule into the "solvent-exposed" region of a protein target.

Figure 2: Orthogonal Reactivity Map

Caption: Dual-vector functionalization allows rapid generation of SAR (Structure-Activity Relationship) libraries.

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1399654-06-8. Retrieved from .

-

ChemicalBook. 1-Butyl-4-(4-iodophenyl)-1H-pyrazole (Derivative Data). Retrieved from .

-

-

Synthetic Methodologies

-

Kira, M. A., et al. (1970). "The Vilsmeier–Haack reaction...[1][2][3][4][5] Synthesis of pyrazoles." Journal of the Chemical Society C: Organic. (Classic protocol for phenylacetic acid to pyrazole conversion).

-

BenchChem. "Application Notes for 4-Iodopyrazole in Suzuki Coupling." Retrieved from . (Context on cross-coupling limitations).

-

- Medicinal Chemistry Context: Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. (Discusses the importance of vectors in scaffold design).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 4. Reaction of malondialdehyde-DNA adducts with hydrazines-development of a facile assay for quantification of malondialdehyde equivalents in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

Methodological & Application

Application Note: Strategic Utilization of 4-(4-Iodophenyl)-1H-pyrazole in Drug Discovery & Materials Science

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the strategic utilization of 4-(4-Iodophenyl)-1H-pyrazole (CAS: 1399654-06-8) as a bifunctional synthetic linchpin.

Executive Summary & Chemical Profile

4-(4-Iodophenyl)-1H-pyrazole represents a "privileged scaffold" intermediate, offering two distinct and orthogonal reactivity handles: a highly reactive aryl iodide and an acidic pyrazole NH . This bifunctionality allows it to serve as a core junction in the synthesis of kinase inhibitors (e.g., CDK, p38 MAPK), liquid crystals, and Metal-Organic Frameworks (MOFs).

Key Reactivity Features:

-

Aryl Iodide (C-I): The primary "warhead" for Palladium-catalyzed cross-coupling. The iodine atom provides superior reactivity compared to bromides or chlorides, allowing for milder reaction conditions (Room Temperature to 60°C) and higher turnover frequencies (TOF).

-

Pyrazole NH: A nucleophilic and acidic site (

). It requires strategic management (protection or functionalization) to prevent catalyst poisoning or regioselectivity issues during metal-catalyzed steps. -

Symmetry: The 4-substituted 1H-pyrazole is symmetric due to rapid annular tautomerism. Regioisomerism only becomes a factor after N-functionalization.

Strategic Synthetic Planning: The "Order of Operations"

The successful use of this intermediate hinges on the sequence of events. The free NH group can interfere with Pd-catalysis by coordinating to the metal center. Therefore, a "Protect-then-Couple" strategy is generally recommended over "Direct Coupling."

Decision Matrix

| Desired Outcome | Recommended Pathway | Rationale |

| Library Generation (R-Group Scan) | Path A: N-Protection | Allows diverse boronic acids to be coupled without NH interference. |

| N-Substituted Targets | Path B: N-Alkylation/Arylation | Installs the final N-substituent early; avoids protection/deprotection steps. |

| Linker Synthesis (MOFs) | Path C: Direct Sonogashira Coupling | The linearity of the alkyne product is often favored; requires excess base to buffer the NH. |

Visual Workflow (DOT Diagram)

Caption: Strategic divergence for 4-(4-Iodophenyl)-1H-pyrazole. Path A prioritizes the C-C bond formation versatility, while Path B efficiently reaches N-substituted targets.

Detailed Experimental Protocols

Protocol A: N-Protection with THP (Tetrahydropyran)

Purpose: To mask the acidic NH proton, preventing catalyst poisoning and improving solubility in organic solvents.

Reagents:

-

4-(4-Iodophenyl)-1H-pyrazole (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

-

p-Toluenesulfonic acid (pTsOH) (0.1 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolution: In a flame-dried flask, dissolve 1.0 g (3.7 mmol) of 4-(4-Iodophenyl)-1H-pyrazole in 10 mL of anhydrous DCM.

-

Catalyst Addition: Add pTsOH (64 mg, 0.37 mmol) at room temperature.

-

Reagent Addition: Add DHP (0.5 mL, 5.5 mmol) dropwise over 5 minutes.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (the product will be significantly less polar).

-

Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash chromatography (Hexanes/EtOAc 8:2). The THP group is stable to basic Suzuki conditions but easily removed with mild acid (HCl/MeOH).

Protocol B: High-Efficiency Suzuki-Miyaura Coupling

Purpose: To install biaryl complexity at the iodine site. This protocol uses a robust catalyst system tolerant of steric bulk.

Reagents:

-

N-Protected 4-(4-Iodophenyl)pyrazole (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) - Chosen for robustness against air/moisture.

-

Base: K₂CO₃ (2.0 M aqueous, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Setup: Charge a microwave vial or pressure tube with the N-protected intermediate (1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (40 mg, 0.05 mmol).

-

Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M K₂CO₃ (1.5 mL).

-

Heating:

-

Thermal: Heat to 80°C for 4–6 hours.

-

Microwave: Heat to 100°C for 30 minutes.

-

-

Workup: Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with water and brine.

-

Purification: Silica gel chromatography.

Data Table: Optimization of Coupling Conditions

| Parameter | Condition A (Standard) | Condition B (Challenging Substrates) | Condition C (Green/Mild) |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ + XPhos | Pd(OAc)₂ + SPhos |

| Base | Na₂CO₃ (aq) | K₃PO₄ (solid) | K₂CO₃ (aq) |

| Solvent | DME/Water | Toluene/Water | Ethanol/Water |

| Temp | 80°C | 100°C | 60°C |

| Yield | 85-95% | 70-90% | 80-90% |

Protocol C: Regioselective N-Alkylation

Purpose: To introduce alkyl chains (e.g., for solubility or binding pocket fit) before cross-coupling.

Procedure:

-

Dissolve 4-(4-Iodophenyl)-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.2 M).

-

Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of H₂ gas will be observed.

-

Stir for 30 minutes at 0°C to ensure complete deprotonation (formation of the pyrazolate anion).

-

Add the Alkyl Halide (1.1 equiv) dropwise.

-

Allow to warm to room temperature and stir for 2 hours.

-

Note: Since the starting material is symmetric, N-alkylation yields a single isomer.

Mechanistic Insight & Troubleshooting

The "Free NH" Problem in Catalysis

When using the unprotected pyrazole in Suzuki coupling, the base (K₂CO₃) generates the pyrazolate anion. This species is an excellent ligand for Palladium (

-

Symptom: Reaction stalls at <20% conversion; solution turns black rapidly.

-

Solution: Use Protocol A (Protection) or switch to a non-basic coupling partner (e.g., Negishi coupling) if protection is impossible.

Iodine vs. Bromine Selectivity

The C-I bond is significantly weaker (approx. 53 kcal/mol) than the C-Br bond (approx. 68 kcal/mol).

-

Implication: If you couple 4-(4-iodophenyl)-1H-pyrazole with a brominated boronic acid, the oxidative addition will occur exclusively at the iodine on the pyrazole scaffold, leaving the bromine intact for a subsequent reaction. This allows for controlled, iterative synthesis of oligomers.

Mechanistic Diagram (Graphviz)

Caption: Catalytic cycle for the Suzuki-Miyaura coupling. The C-I bond undergoes rapid oxidative addition, facilitating high turnover.

References

-

Synthesis of 4-Arylpyrazoles via Suzuki Coupling: Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Source:Chinese Chemical Letters, 2014. URL:[Link] (Verified General Method)

-

N-Alkylation Protocols for Pyrazoles: Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.[2] Source:Molecules, 2022.[3] URL:[Link]

-

Medicinal Chemistry of Pyrazole Scaffolds: Title: Pyrazole derivatives as privileged scaffolds in drug discovery.[3] Source:European Journal of Medicinal Chemistry, 2015. URL:[Link]

-

Compound Data & Safety: Title: 4-(4-Iodophenyl)-1H-pyrazole Compound Summary. Source: PubChem.[4] URL:[Link]

Sources

Application Note: Strategic Synthesis and Evaluation of Pyrazole-Based EGFR Inhibitors

Executive Summary & Pharmacophore Rationale

The pyrazole ring (1,2-diazole) stands as a privileged scaffold in oncology drug discovery due to its bioisosteric similarity to the imidazole ring of purines (adenine/guanine). This structural feature allows pyrazole derivatives to act as potent ATP-competitive inhibitors within the kinase hinge region of oncogenic targets, specifically the Epidermal Growth Factor Receptor (EGFR).

This guide details the end-to-end workflow for synthesizing 1,3,5-trisubstituted pyrazoles and validating their efficacy as anticancer agents. Unlike generic protocols, this document focuses on controlling regioselectivity during the Knorr condensation and validating biological activity through mitochondrial metabolic assays (MTT) and specific kinase inhibition.

The Pharmacophore Logic

The pyrazole nitrogen atoms serve dual roles:

-

N1 (pyrrole-like): Acts as a hydrogen bond donor to the backbone carbonyl of residue Met793 in the EGFR hinge region.

-

N2 (pyridine-like): Acts as a hydrogen bond acceptor, often interacting with water networks or auxiliary residues like Thr790 .

Synthetic Workflow: The Modified Knorr Condensation

The classical Knorr synthesis involves the condensation of hydrazines with 1,3-dicarbonyls.[1][2][3][4] However, when using unsymmetrical 1,3-dicarbonyls, regioselectivity becomes the critical failure point. This protocol utilizes a pH-controlled environment to favor the formation of the thermodynamically stable 1,3,5-regioisomer over the kinetic 1,3,4-isomer.

Visual Workflow (Retrosynthesis)

Figure 1: Synthetic pathway prioritizing the Claisen condensation followed by acid-catalyzed cyclization.

Protocol: Regioselective Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

Reagents:

-

Acetophenone (10 mmol)

-

Diethyl oxalate (12 mmol)

-

Sodium ethoxide (freshly prepared, 12 mmol)

-

Hydrazine hydrate (15 mmol)

-

Glacial Acetic Acid (Catalyst)

-

Solvent: Absolute Ethanol

Step-by-Step Methodology:

-

Claisen Condensation (Formation of 1,3-diketoester):

-

In a dry round-bottom flask under

atmosphere, dissolve sodium ethoxide in absolute ethanol (20 mL). -

Add acetophenone (1.20 g) and diethyl oxalate (1.75 g) dropwise at 0°C.

-

Critical Control: Allow the mixture to warm to room temperature and stir for 4 hours. The solution should turn from clear to a deep yellow/orange, indicating enolate formation.

-

Validation: TLC (Hexane:EtOAc 8:2) must show disappearance of acetophenone (

) and appearance of a polar baseline spot (diketoester salt).

-

-

Acid-Catalyzed Cyclization (Knorr Reaction):

-

Acidify the reaction mixture with glacial acetic acid until pH reaches ~4.0 (monitor with pH paper). This prevents side reactions of the hydrazine.

-

Add hydrazine hydrate (0.75 mL) dropwise.

-

Reflux the mixture at 78°C for 6 hours.

-

Self-Validating Endpoint: The deep orange color will fade to a pale yellow or colorless solution as the conjugation is broken by ring closure.

-

-

Isolation & Purification:

-

Pour the reaction mixture into crushed ice (100 g). A white precipitate should form immediately.

-

Filter via vacuum filtration.[4] Wash with cold water (3 x 20 mL) to remove excess hydrazine.

-

Recrystallization: Dissolve crude solid in minimum hot ethanol. Cool slowly to 4°C.

-

Yield Expectation: 75-85%.[5] Melting point: 140-142°C.

-

Biological Evaluation: Cytotoxicity & Mechanism[6]

Once synthesized, the compound must be screened for biological activity. We use a dual-phase approach: a general metabolic screen (MTT) followed by target validation (EGFR Kinase Assay).

Protocol: MTT Cell Viability Assay

The MTT assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase. This reaction occurs only in metabolically active cells.

Materials:

-

Cell Line: A549 (Lung Carcinoma - EGFR overexpressing)

-

Reagent: MTT (5 mg/mL in PBS)

-

Solubilizer: DMSO[6]

Methodology:

-

Seeding: Plate A549 cells (

cells/well) in 96-well plates. Incubate for 24h at 37°C/5% -

Treatment: Treat cells with the synthesized pyrazole at a gradient concentration (0.1, 1, 10, 50, 100

). Include a DMSO control (0.1%) and Doxorubicin as a positive control. -

Incubation: Incubate for 48 hours.

-

Labeling: Add 20

of MTT stock solution to each well.-

Observation: Incubate for 4 hours. Look for dark purple crystals forming inside the cells under a microscope.

-

-

Solubilization: Aspirate media carefully. Add 100

DMSO to dissolve crystals. Shake plate for 10 mins. -

Quantification: Measure absorbance at 570 nm .

-

Calculation:

Viability =

-

Mechanism of Action: EGFR Kinase Inhibition

To confirm the mechanism, we visualize the binding mode. The pyrazole scaffold mimics the adenine ring of ATP.

Figure 2: Interaction map showing the critical Hydrogen bond between the Pyrazole N1-H and the Met793 residue of EGFR.

Data Presentation & SAR Analysis

When reporting results, summarize the Structure-Activity Relationship (SAR) clearly. The substitution at the C-3 and C-5 positions dictates potency.

Table 1: Comparative SAR of Synthesized Pyrazole Derivatives against A549

| Compound ID | R1 (N-1) | R2 (C-5) | IC50 (µM) | EGFR Kinase Inhibition (%) |

| PYR-01 | H | Phenyl | 12.5 ± 1.2 | 65% |

| PYR-02 | Methyl | Phenyl | > 50 (Inactive) | 10% |

| PYR-03 | H | 4-Cl-Phenyl | 2.1 ± 0.5 | 92% |

| PYR-04 | H | 4-OMe-Phenyl | 8.4 ± 0.9 | 71% |

| Erlotinib | - | - | 0.02 | 98% |

Interpretation:

-

N-1 Substitution (PYR-02): Methylation at N-1 destroys activity. This confirms the necessity of the N-H donor for binding to Met793 (see Figure 2).

-

Electron Withdrawal (PYR-03): The Chlorine atom at the para-position of the phenyl ring enhances lipophilicity and potency, likely improving pocket penetration.

References

-

Knorr Pyrazole Synthesis Mechanism & Protocols. Name-Reaction.com. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI, 2023. Available at: [Link]

-

Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 2023. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 2023. Available at: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. name-reaction.com [name-reaction.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Synthesis of 4-Substituted Pyrazoles via Cross-Coupling Reactions

Abstract

The pyrazole scaffold is a privileged heterocycle, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The functionalization of the C4 position, in particular, has been a focal point for modulating the biological and physical properties of these compounds. Traditional methods for pyrazole synthesis often lack the efficiency and modularity required for modern chemical research.[1] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile strategy for the direct installation of a wide array of substituents at the C4 position of pre-formed pyrazole rings. This guide provides an in-depth analysis of key cross-coupling methodologies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, offering field-proven insights and detailed experimental protocols for researchers in medicinal chemistry and materials science.

Introduction: The Strategic Advantage of Cross-Coupling

The direct functionalization of the pyrazole core circumvents the often-linear and substrate-limiting nature of traditional multi-step syntheses that build the ring system from acyclic precursors. Cross-coupling reactions offer a convergent approach, allowing for the late-stage introduction of diverse chemical moieties from readily available 4-halo- or 4-triflyloxypyrazole building blocks. This modularity is invaluable in drug discovery for the rapid generation of Structure-Activity Relationship (SAR) data and in materials science for tuning photophysical properties.

The choice of a specific cross-coupling reaction is dictated by the desired C-C or C-N bond to be formed. This document will detail the three most prevalent and robust methods for achieving this transformation at the C4 position.

Figure 1: General workflow for the functionalization of 4-halopyrazoles.

Suzuki-Miyaura Coupling: The Workhorse for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for generating 4-aryl or 4-vinyl pyrazoles due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[2][3]

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for rational optimization and troubleshooting.

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halopyrazole. The reactivity of the halide is typically I > Br > Cl. While 4-iodopyrazoles are most reactive, they are also more prone to undesired dehalogenation side reactions; 4-bromopyrazoles often offer the best balance of reactivity and stability.[4]

-

Transmetalation: The organoboron species (activated by a base) transfers its organic group to the palladium(II) center, displacing the halide. The choice of base is critical; inorganic bases like Cs₂CO₃, K₂CO₃, or Na₂CO₃ are commonly used to facilitate this step.[1][5]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Protocol: Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole

This protocol is adapted from a high-yield, rapid, microwave-promoted synthesis.[1][6] Microwave irradiation significantly shortens reaction times compared to conventional heating.[1]

Materials:

-

4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)

-

Arylboronic acid (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

-

1,2-Dimethoxyethane (DME) and Water (10:4 v/v), degassed

-

Microwave reaction vial with a stir bar

Procedure:

-

To a microwave reaction vial, add 4-iodo-1-methyl-1H-pyrazole (e.g., 0.5 mmol, 104 mg), the corresponding arylboronic acid (0.5 mmol), and Cs₂CO₃ (1.25 mmol, 407 mg).

-

Add the catalyst, Pd(PPh₃)₄ (0.01 mmol, 11.6 mg).

-

Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen) three times.

-

Add the degassed DME/H₂O solvent mixture (e.g., 2.8 mL total volume; 2.0 mL DME, 0.8 mL H₂O) via syringe.

-

Seal the vial tightly with a cap.

-

Place the vial in the microwave reactor. Irradiate at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes). Monitor reaction progress by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-arylpyrazole.

Data & Scope

The Suzuki coupling is tolerant of a wide range of functional groups on the arylboronic acid partner, including both electron-donating and electron-withdrawing substituents.[1][3]

| Entry | Arylboronic Acid | Catalyst System | Base | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Cs₂CO₃ | 91 | [1] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Cs₂CO₃ | 95 | [1] |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Cs₂CO₃ | 85 | [1] |

| 4 | 3-Thienylboronic acid | XPhos Pd G2 (2 mol%) | K₃PO₄ | 92 | [3] |

| 5 | 4-Vinylphenylboronic acid | XPhos Pd G2 (2 mol%) | K₃PO₄ | 85 | [3] |

Sonogashira Coupling: Gateway to C(sp)-C(sp²) Bonds

The Sonogashira reaction provides a direct route to 4-alkynylpyrazoles by coupling a 4-halopyrazole with a terminal alkyne. This reaction is distinguished by its use of a dual-catalyst system, typically palladium and a copper(I) salt.[7][8]

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles.

Figure 3: Catalytic cycles of the Sonogashira cross-coupling reaction.

-

Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of the 4-halopyrazole to the Pd(0) center.

-

Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base (which also often serves as the solvent) to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne for the subsequent step.[7]

-

Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

-

Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the 4-alkynylpyrazole product.

Protocol: Sonogashira Coupling of 4-Iodopyrazole

This is a general protocol for a standard Sonogashira coupling under mild conditions.[7][8]

Materials:

-

4-Iodopyrazole (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

PdCl₂(PPh₃)₂ (2-5 mol%)

-

Copper(I) Iodide (CuI) (4-10 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) as solvent and base

-

Anhydrous, deaerated solvent (e.g., THF or DMF, if co-solvent is needed)

-

Schlenk flask or sealed tube

Procedure:

-

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-iodopyrazole (e.g., 1.0 mmol), PdCl₂(PPh₃)₂ (e.g., 0.03 mmol, 21 mg), and CuI (e.g., 0.06 mmol, 11.4 mg).

-

Add the anhydrous, deaerated solvent (e.g., 5 mL of Et₃N or THF).

-

Add the terminal alkyne (1.2 mmol) via syringe and rinse with a small amount of solvent.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction must be run under inert conditions as oxygen can promote undesirable alkyne homocoupling (Glaser coupling).[7]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to isolate the 4-alkynylpyrazole.

Troubleshooting Common Issues

-

Low Yield / No Reaction: Ensure reagents and solvents are anhydrous and the system is thoroughly deaerated. Catalyst may be inactive.

-

Alkyne Homocoupling (Glaser Product): This is a common side reaction promoted by oxygen. Rigorous exclusion of air is critical. Copper-free Sonogashira protocols can be an alternative to mitigate this issue.[9][10]

-

Hydrodehalogenation of Iodopyrazole: The starting material is converted back to the parent pyrazole. This can be influenced by the base strength and temperature. Using a weaker base or lowering the temperature may help.[10]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds between an aryl halide and an amine.[11] It provides access to 4-aminopyrazoles, a scaffold present in many biologically active molecules.[12] The key to success in these reactions often lies in the selection of a suitable bulky, electron-rich phosphine ligand.[13]

Mechanistic Rationale

The catalytic cycle shares similarities with C-C couplings but with distinct features related to the nitrogen nucleophile.

Figure 4: Catalytic cycle of the Buchwald-Hartwig amination reaction.

-

Oxidative Addition: Pd(0) inserts into the 4-halopyrazole C-X bond.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide, LHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex. This is often the rate-determining step.

-

Reductive Elimination: The C-N bond is formed, releasing the 4-aminopyrazole product and regenerating the Pd(0) catalyst. Bulky, electron-rich ligands on the palladium are essential as they promote the reductive elimination step.[13]

Protocol: Amination of Unprotected 4-Bromopyrazole

This protocol is effective for coupling various amines with unprotected 4-bromopyrazoles, which can be challenging substrates due to the acidic N-H proton.[14] The use of a specialized ligand and pre-catalyst is key.

Materials:

-

4-Bromo-1H-pyrazole (1.0 equiv)

-

Amine (1.2 equiv)

-

tBuBrettPhos Pd G3 precatalyst (2 mol%)

-

Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv)

-

Anhydrous 1,4-Dioxane

-

Glovebox or Schlenk line technique

Procedure:

-

Inside a glovebox, add the tBuBrettPhos Pd G3 precatalyst (0.02 mmol) and LHMDS (1.5 mmol) to an oven-dried vial equipped with a stir bar.

-

Add anhydrous 1,4-dioxane (1.0 M solution relative to the pyrazole).

-

Add the amine (1.2 mmol), followed by the 4-bromo-1H-pyrazole (1.0 mmol, 147 mg).

-

Seal the vial with a Teflon-lined cap and remove it from the glovebox.

-

Place the vial in a preheated oil bath or heating block at 100 °C.

-

Stir for the required time (e.g., 12-24 hours), monitoring by LC-MS.

-

After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by column chromatography on silica gel.

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions provide a robust and highly adaptable platform for the synthesis of 4-substituted pyrazoles. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions enable the formation of C(sp²)-C(sp²), C(sp)-C(sp²), and C-N bonds, respectively, with high efficiency and broad substrate scope. The choice of catalyst, ligand, base, and reaction conditions is paramount and must be tailored to the specific substrates involved. As the field evolves, newer methodologies like direct C-H functionalization are emerging as powerful alternatives that obviate the need for pre-halogenated starting materials, offering even greater synthetic efficiency.[15][16] Researchers equipped with the knowledge of these powerful transformations are well-positioned to accelerate innovation in drug discovery and materials science.

References

A complete list of all sources cited in this guide.

- Hu, Y. et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.

- Various Authors. (2025). Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction with Grignard Reagents.

-

Wikipedia Contributors. (n.d.). Sonogashira coupling. Wikipedia. [Link]

- Hu, Y. et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. ScienceDirect.

-

Saeed, A. et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed. [Link]

-

Jedinak, L. et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Cerna, I. et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

-

Tcyrulnikov, S. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

-

Various Authors. (2025). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [Link]

-

Tcyrulnikov, S. et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters (ACS Publications). [Link]

-

Various Authors. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Jedinak, L. et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]

-

Doucet, H. et al. (2017). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Usami, Y. et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]

-

Various Authors. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. [Link]

-

Wikipedia Contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

Sources

- 1. html.rhhz.net [html.rhhz.net]

- 2. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ccspublishing.org.cn [ccspublishing.org.cn]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Strategic Use of 4-Iodopyrazoles in the Synthesis of Kinase Inhibitors

Abstract

The pyrazole nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, particularly protein kinase inhibitors.[1][2][3][4] Within this class, 4-iodopyrazole derivatives have emerged as exceptionally versatile and powerful building blocks. The strategic placement of the iodine atom at the C4 position provides a highly reactive and reliable handle for introducing molecular diversity through a variety of palladium-catalyzed cross-coupling reactions.[1][5] This guide provides an in-depth exploration of the synthetic utility of 4-iodopyrazoles in the design and synthesis of kinase inhibitors, offering field-proven insights, detailed experimental protocols, and a discussion of their application in developing targeted therapeutics for researchers, scientists, and drug development professionals.

The 4-Iodopyrazole Moiety: A Cornerstone for Chemical Diversification

The primary advantage of the 4-iodopyrazole scaffold lies in the reactivity of the carbon-iodine (C-I) bond. This bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the corresponding C-Br or C-Cl bonds, allowing for milder reaction conditions and broader functional group tolerance. This feature is critical in complex, multi-step syntheses, particularly during late-stage functionalization where preserving delicate molecular features is paramount.[5] The ability to reliably engage in robust C-C and C-N bond-forming reactions makes 4-iodopyrazole an ideal starting point for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.[1][6]

Caption: Synthetic utility of the 4-iodopyrazole scaffold.

Core Synthetic Methodologies: Protocols and Mechanistic Insights

The generation of diverse kinase inhibitor candidates from 4-iodopyrazole hinges on reliable and high-yielding cross-coupling reactions. Below are detailed protocols for the two most pivotal transformations.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is the workhorse for installing aryl or heteroaryl moieties at the C4 position, a common feature in kinase inhibitors that often occupy hydrophobic pockets or interact with key residues in the ATP-binding site.[7][8]

Causality Behind Component Selection:

-

Catalyst: Palladium catalysts like Pd(PPh₃)₄ or those generated in situ from a Pd(II) source and a ligand are standard. The choice of ligand can be crucial for coupling sterically hindered partners or deactivated substrates.[5]

-

Base: An aqueous base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is required to activate the boronic acid partner for transmetalation. The choice of base can significantly impact yield and reaction time.

-

Solvent: A two-phase solvent system, often a mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water, is typically used to dissolve both the organic and inorganic reagents.

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

-

Materials:

-

Substituted 4-iodopyrazole (1.0 eq)

-

Aryl/heteroaryl boronic acid or pinacol ester (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., Na₂CO₃, 2.5 eq)

-

Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

-

Inert gas (Nitrogen or Argon)

-

-

Step-by-Step Methodology:

-

To a flame-dried Schlenk flask or microwave vial, add the 4-iodopyrazole (0.1 mmol, 1.0 eq), the boronic acid derivative (1.1 eq), and the base (2.5 eq).[9]

-

Add the palladium catalyst (5 mol%) to the flask.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Add the degassed solvent system (e.g., 2 mL of 4:1 1,4-dioxane:H₂O) via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-100 °C) for 2-12 hours. Microwave-assisted protocols can significantly shorten reaction times.[7][8]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-arylpyrazole.

-

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is an indispensable tool for installing terminal alkynes, which can serve as rigid linkers or as precursors for further transformations (e.g., click chemistry, cyclizations).[1][10]

Causality Behind Component Selection:

-

Catalyst System: This reaction classically uses a dual-catalyst system: a palladium source (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[1] Copper-free versions exist but may require specific ligands.[11]

-

Base: A mild organic base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both as a base and often as a solvent.

-

Solvent: Anhydrous polar aprotic solvents like DMF or THF are commonly employed.[1]

Protocol 2.2: General Procedure for Sonogashira Coupling

-

Materials:

-

Substituted 4-iodopyrazole (1.0 eq)

-

Terminal alkyne (1.2 - 2.0 eq)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 5-10 mol%)

-

Base (e.g., Triethylamine, 3.0 eq or as solvent)

-

Solvent (e.g., Anhydrous DMF or THF)

-

Inert gas (Nitrogen or Argon)

-

-

Step-by-Step Methodology:

-

To a flame-dried Schlenk flask, add the 4-iodopyrazole (1.0 eq), palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent, followed by the base (if not used as the solvent).

-

Add the terminal alkyne via syringe and stir the mixture at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous NH₄Cl (to remove copper salts) and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the 4-alkynylpyrazole product.

-

Application Showcase: 4-Iodopyrazole in Action

The synthetic routes described above have enabled the discovery of potent inhibitors against numerous kinase families implicated in cancer and inflammatory diseases.

-

Janus Kinases (JAKs): The JAK/STAT pathway is a critical target in myeloproliferative neoplasms and autoimmune disorders.[6] Many potent JAK inhibitors feature a 4-substituted pyrazole core, where the substituent is introduced via cross-coupling with a 4-iodopyrazole intermediate to explore the SAR.[6]

-

Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are major targets in oncology.[12] The multi-CDK inhibitor AT7519 is a pyrazole derivative, illustrating the scaffold's effectiveness.[1]

-

p38 MAP Kinase: This kinase is involved in inflammatory responses. Structure-based design has led to potent pyrazole-based inhibitors of p38, where diversification at the C4 and C5 positions has been key to achieving high potency.[13][14]

-

c-Jun N-terminal Kinases (JNKs): JNKs regulate apoptosis and inflammation. The 4-iodopyrazole core has been instrumental in developing novel JNK inhibitors by allowing the introduction of diverse groups.[1]

Table 1: Examples of Kinase Inhibitors Developed from Pyrazole Scaffolds

| Inhibitor/Series | Target Kinase(s) | Reported Potency (IC₅₀/Kᵢ) | Key Synthetic Precursor Insight | Citation |

|---|---|---|---|---|

| Ruxolitinib | JAK1/JAK2 | IC₅₀: 3.3 nM (JAK1), 2.8 nM (JAK2) | A pyrrolo[2,3-d]pyrimidine core often accessed via halogenated intermediates. | [15] |

| Compound 3f | JAK1, JAK2, JAK3 | IC₅₀: 3.4 nM, 2.2 nM, 3.5 nM | A 4-amino-(1H)-pyrazole derivative synthesized through multi-step sequences. | [6] |

| AT7519 | CDK2, CDK5 | IC₅₀: 24 nM, 23 nM | A pyrazole derivative; synthesis relies on functionalized pyrazole precursors. | [1] |

| Afuresertib | Akt1 | Kᵢ: 0.08 nM | A pyrazole-based inhibitor, demonstrating the scaffold's high potency. | [16] |

| Dorsomorphin Analogues | BMPR2, ALK1/2/3 | IC₅₀: ~74 nM (BMPR2) | Pyrazolo[1,5-a]pyrimidine scaffold, often built from functionalized pyrazoles. |[17] |

Protocols for Biological Validation

A successful synthesis is only the first step. The resulting compounds must be evaluated for biological activity.

Protocol 4.1: In Vitro Kinase Inhibition Assay (General)

This protocol provides a framework for determining the IC₅₀ value of a synthesized compound.

-

Principle: The assay measures the ability of an inhibitor to prevent the phosphorylation of a substrate by a target kinase. This can be detected using various methods, such as radiometric assays with [γ-³³P]-ATP or fluorescence-based assays (e.g., FRET).[1]

-

Step-by-Step Methodology:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Create a serial dilution of the compound in assay buffer to generate a range of concentrations (e.g., 10 µM to 0.1 nM).

-

In a 96- or 384-well plate, add the kinase, the substrate (a peptide or protein), and the test compound at each concentration.

-

Initiate the kinase reaction by adding ATP (often mixed with a radioactive or fluorescent label).

-

Incubate the reaction at a controlled temperature (e.g., 30 °C) for a set time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or spotting onto a filter membrane).

-

Quantify the amount of phosphorylated substrate using an appropriate detection method (scintillation counting, fluorescence reader).

-

Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value (the concentration at which inhibition is 50%).

-

Protocol 4.2: Cell Proliferation (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

-

Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Step-by-Step Methodology:

-

Seed cancer cells (e.g., MCF-7, K562) in a 96-well plate at a predetermined density and allow them to adhere overnight.[1][6]

-

Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ or IC₅₀ value.

-

Caption: Mechanism of action for a pyrazole-based kinase inhibitor.

Conclusion

The 4-iodopyrazole scaffold is a validated and indispensable tool in modern medicinal chemistry for the development of kinase inhibitors. Its predictable reactivity in cornerstone reactions like the Suzuki-Miyaura and Sonogashira couplings provides a reliable platform for rapid lead generation and optimization. By mastering the protocols outlined in this guide, researchers can efficiently navigate the complexities of kinase inhibitor synthesis, accelerating the discovery of novel therapeutics for a range of human diseases. The continued exploration of new coupling partners and methodologies will undoubtedly further expand the already significant impact of this versatile chemical scaffold.

References

- The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Comparative Guide. (n.d.). Benchchem.

- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). National Institutes of Health.

- Yildirim, I. (2008). SYNTHESIS OF 4-IODOPYRAZOLE DERIVATIVES. Middle East Technical University.

- Synthesis of 4-iodopyrazoles: A Brief Review. (2010). ResearchGate.

- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (n.d.). Benchchem.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI.

- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). MDPI.

- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). National Institutes of Health.

- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2021). National Institutes of Health.

- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). ResearchGate.

- Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PubMed Central.

- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2022). PubMed.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI.

- Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2004). ResearchGate.

- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2024). ResearchGate.

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2015). PubMed Central.

- Rapid Sonogashira cross-coupling of iodoferrocenes and the unexpected cyclo-oligomerization of 4-ethynylphenylthioacetate. (2013). PubMed.

- Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (n.d.). MDPI.

- Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. (2022). MDPI.

- Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (2025). PubMed.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Science.

- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (2020). ResearchGate.

- Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (2024). ResearchGate.

- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.

- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2023). MDPI.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]

- 17. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

challenges in the synthesis of iodinated pyrazoles

Technical Support Center: Synthesis of Iodinated Pyrazoles

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Regioselectivity, Yield, and Scalability in Iodopyrazole Synthesis

Executive Summary: The Core Challenge

The synthesis of iodinated pyrazoles is a critical gateway in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and scaffold diversification. The central challenge lies in regiocontrol . The pyrazole ring's electron-rich nature makes C4 naturally susceptible to electrophilic attack, while the C5 proton's acidity (in

This guide provides a self-validating troubleshooting framework to navigate the competition between electronic bias (C4) and steric/directing group effects (C3/C5).

Troubleshooting Guide (Q&A)

Category A: Regioselectivity & Isomer Control

Q1: I am attempting direct iodination of an

-

Diagnosis: You are fighting the intrinsic electronic bias of the pyrazole ring. The C4 position is the most nucleophilic site (highest HOMO coefficient) and will react exclusively with electrophilic iodine sources (

, NIS, ICl) under standard conditions. -

Solution: Switch from an electrophilic mechanism to a lithiation-trapping mechanism.

-

Mechanism: The proton at C5 is the most acidic (

depending on substituents) due to the inductive effect of the adjacent nitrogen. -

Protocol Shift: Use

-BuLi at -78°C to deprotonate C5 selectively, generating the C5-lithio species, then quench with elemental iodine ( -

Caution: If C4 is unsubstituted, ensure your temperature control is precise (-78°C) to avoid "halogen dance" or equilibration.

-

Q2: My reaction with Iodine Monochloride (ICl) is yielding a mixture of mono-, di-, and tri-iodinated products. How do I stop at mono-iodination?

-

Diagnosis: ICl is a highly aggressive electrophile. Once the first iodine is installed, the ring is deactivated, but ICl is potent enough to overcome this, especially if the stoichiometry is not strictly controlled or if the reaction warms up too fast.

-

Solution: Downgrade to a "Soft" Iodination System.

-

Recommendation: Use

with Ceric Ammonium Nitrate (CAN) or NIS (N-Iodosuccinimide) in acidic media.[1] -

Why? The

/CAN system generates a reactive iodonium species in situ but is milder than ICl. The oxidative conditions ensure full conversion of

-

Q3: I have an unsubstituted pyrazole (

-

Diagnosis: In

-pyrazoles, the nitrogen is nucleophilic.[2][3] -

Solution: Perform Transient Protection or Buffered Iodination .

-

Method A: Use aqueous

(green oxidation). The water solvent promotes tautomeric equilibrium, and the oxidative conditions favor the thermodynamic C4-iodo product over the labile -

Method B: If solubility is an issue, use NIS in TFA (Trifluoroacetic acid). The acidic medium protonates the nitrogen, blocking

-iodination and directing the electrophile to C4.

-

Experimental Protocols

Protocol A: Regioselective C4-Iodination (Electrophilic)

Best for: Installing iodine at the most electron-rich position (C4).

Reagents:

-

Substrate: 1-Aryl-3-(trifluoromethyl)pyrazole (1.0 equiv)[4]

-

Reagent: N-Iodosuccinimide (NIS) (1.2 equiv)

Step-by-Step:

-

Dissolution: Dissolve the pyrazole in a 1:1 mixture of glacial acetic acid and TFA (0.5 M concentration). Note: The acid activates the NIS and protonates the pyrazole, increasing solubility.

-

Addition: Add NIS in a single portion at room temperature.

-

Reaction: Stir at 60°C for 4–6 hours. Monitor via TLC/LCMS.

-

Checkpoint: If conversion stalls, add 0.2 equiv more NIS. Do not exceed 1.5 equiv total to avoid over-iodination.

-

-

Quench: Cool to RT. Pour mixture into saturated aqueous

(sodium thiosulfate) to reduce unreacted iodine (solution turns from red/brown to clear). -

Isolation: Extract with EtOAc, wash with saturated

(to remove acid), dry over

Protocol B: Regioselective C5-Iodination (Lithiation)

Best for: Overcoming electronic bias to functionalize C5.

Reagents:

-

Substrate: 1-Methylpyrazole (1.0 equiv)

-

Base:

-Butyllithium (1.6 M in hexanes, 1.1 equiv) -

Electrophile: Iodine (

) (1.2 equiv) -

Solvent: Anhydrous THF

Step-by-Step:

-

Setup: Flame-dry a 2-neck flask under Argon/Nitrogen atmosphere. Add anhydrous THF and the pyrazole.

-

Lithiation: Cool the solution to -78°C (Dry ice/acetone bath).

-

Deprotonation: Add

-BuLi dropwise over 15 minutes.-

Critical: Maintain internal temp below -70°C.

-

Ageing: Stir at -78°C for 30–60 minutes to ensure complete formation of the C5-lithio species.

-

-

Trapping: Dissolve

in a minimal amount of dry THF and add it dropwise to the cold reaction mixture. -

Warming: Allow the reaction to warm to room temperature slowly over 2 hours.

-

Quench: Add saturated

solution, followed by

Comparative Data: Iodination Reagents

| Reagent System | Active Species | Regioselectivity | Primary Risk | Recommended Use |

| High (C4) | Oxidation of sensitive functional groups | Standard C4 iodination | ||

| NIS / TFA | High (C4) | Acid-sensitive substrates | Deactivated pyrazoles | |

| High (C5) | Halogen dance; Moisture sensitivity | Forcing C5 functionalization | ||

| ICl (Iodine Monochloride) | Low (Polyiodination) | Over-reaction; Di-iodination | Only for extremely unreactive substrates |

Visual Troubleshooting & Logic Maps

Figure 1: Regioselectivity Decision Tree

Caption: Logical flow for selecting the correct synthetic strategy based on substitution patterns and target position.

Figure 2: Troubleshooting Low Yields

Caption: Diagnostic workflow for resolving common yield failures in pyrazole iodination.

Safety & Handling (The "Energetic" Factor)

-

Nitrogen Content: Pyrazoles are nitrogen-rich.[6] While generally stable, poly-iodinated pyrazoles (especially with nitro groups) can be shock-sensitive or explosive. Always test small scale (<100 mg) before scaling up.

-

Iodine Toxicity: Elemental iodine sublimes at room temperature. Weigh in a fume hood.

-BuLi is pyrophoric; use strict inert atmosphere techniques. -

Waste: Segregate halogenated waste. Do not mix iodinated waste with strong oxidizers.[7]

References

-

Regioselective Iodination (C4 vs C5)

-

Green Chemistry Protocol (

): -

Catalytic & Oxidative Methods (CAN/KIO3)

-

Mechanistic Insight (Lithiation)

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

optimizing Suzuki coupling reactions with 4-iodopyrazoles

Technical Support & Troubleshooting Center

Status: Operational Ticket Focus: Suzuki-Miyaura Coupling of 4-Iodopyrazoles Operator: Senior Application Scientist

Executive Summary: The "Deceptive" Substrate

4-Iodopyrazoles are deceptively simple electrophiles. While the C–I bond is weak and theoretically reactive toward oxidative addition, the pyrazole core presents two distinct chemical challenges that frequently stall reactions:

-

Catalyst Poisoning: The nitrogen atoms (especially the unprotected N–H) are potent ligands that displace phosphines, forming unreactive Palladium-pyrazole complexes.

-

Protodehalogenation: The electron-rich nature of the pyrazole ring, combined with the lability of the C–I bond, makes the substrate prone to losing the iodine atom before coupling occurs, yielding the parent pyrazole as a major impurity.

This guide provides the protocols to overcome these specific failure modes.

Diagnostic Decision Tree

Before starting, select your pathway based on substrate tolerance.

Figure 1: Strategic decision tree for selecting catalyst systems based on pyrazole protection status.

Technical FAQ & Troubleshooting

Category A: The "Free NH" Problem (Unprotected Substrates)

Q: Why does my reaction stall at <10% conversion when using Pd(PPh3)4 with unprotected 4-iodopyrazole?

A: You are experiencing catalyst poisoning . The unprotected N–H is acidic (

The Fix:

-

Switch Ligands: Move to bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands) like XPhos or SPhos . These are too bulky to be easily displaced by the pyrazolate.

-

Use Precatalysts: Do not mix Pd(OAc)2 + Ligand manually. Use XPhos Pd G3 or G4 . This ensures the active LPd(0) species is formed immediately without an induction period where poisoning can occur.

-

Base Stoichiometry: You must use enough base to neutralize the N–H and activate the boronic acid. Use 3.0–4.0 equivalents of base (e.g.,

).

Category B: Impurity Analysis (Protodehalogenation)

Q: I see a large peak in LCMS corresponding to the de-iodinated pyrazole (M-126). Why? A: This is protodehalogenation . It occurs when the oxidative addition complex (L-Pd-Ar-I) undergoes reduction instead of transmetallation.

-

Cause 1: Slow Transmetallation. If the boronic acid is hindered or the base is too weak, the Pd species waits too long and scavenges a hydride.

-

Cause 2: Solvent Choice. Primary and secondary alcohols (EtOH, iPrOH) act as hydride sources.

The Fix:

-

Solvent Swap: Switch to THF/Water or Dioxane/Water . Avoid ethanol.

-

Boost Boron: Increase Boronic Acid to 1.5–2.0 equivalents .

-

Substrate Switch: If possible, switch to 4-bromopyrazole . While less reactive, the C–Br bond is more robust against reduction than the C–I bond, often resulting in higher net yields for this specific scaffold.

Comparative Data: Protecting Groups

If the unprotected coupling fails, protecting the nitrogen is the most reliable fallback.

| Protecting Group | Stability (Suzuki Conditions) | Removal Difficulty | Recommendation |

| THP (Tetrahydropyranyl) | ⭐⭐⭐ (Good) | Easy (Mild Acid, HCl/MeOH) | Top Choice. Good balance of stability and ease of removal. |

| SEM (Trimethylsilylethoxymethyl) | ⭐⭐⭐⭐ (Excellent) | Medium (TBAF or strong acid) | Best for Scale. extremely robust, but SEM-Cl is expensive. |

| Boc (tert-Butyloxycarbonyl) | ⭐ (Poor) | Very Easy (TFA or heat) | Risky. Often falls off during basic Suzuki coupling (base hydrolysis), reverting you to the "Unprotected" problem. |

| Methyl | ⭐⭐⭐⭐⭐ (Perfect) | Very Hard (BBr3 or oxidation) | Only use if the final product requires the methyl group. |

Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" (Protected Pyrazoles)

Use this for THP, SEM, or Methyl protected 4-iodopyrazoles.

-

Charge Vessel: Add 4-iodopyrazole (1.0 equiv), Boronic Acid (1.3 equiv), and

(2.5 equiv). -

Solvent: Add 1,4-Dioxane and Water (Ratio 4:1). Concentration: 0.2 M.

-

Degas: Sparge with Nitrogen/Argon for 10 minutes. Critical step to prevent homocoupling.

-

Catalyst: Add Pd(dppf)Cl2·DCM (3–5 mol%).

-

Reaction: Heat to 80–90°C for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with brine.

Protocol B: The "Buchwald" Method (Unprotected Pyrazoles)

Use this when you cannot protect the nitrogen.

-

Charge Vessel: Add 4-iodopyrazole (1.0 equiv), Boronic Acid (1.5 equiv), and

(4.0 equiv). -

Catalyst: Add XPhos Pd G3 (2–4 mol%).

-

Solvent: Add n-Butanol or Dioxane/H2O (10:1) .

-

Note: n-Butanol helps solubility of the polar pyrazole but carries a slight risk of dehalogenation; Dioxane/Water is safer if dehalogenation is observed.

-

-

Reaction: Heat to 100°C for 2–6 hours.

-

Note: Higher temperature is required to force the reaction over the energy barrier caused by N-coordination.

-

Mechanism of Failure (Visualized)

Understanding why the reaction fails helps you troubleshoot.

Figure 2: Competition between productive coupling, catalyst poisoning, and dehalogenation.

References

-

Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

-

Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282–1284.

-

BenchChem Technical Support. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.

-

Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands: User Guide for Suzuki-Miyaura Coupling.

purification of 4-(4-iodophenyl)-1H-pyrazole by column chromatography

Technical Support Center: Purification of 4-(4-iodophenyl)-1H-pyrazole

Welcome to the Separation Science Help Desk. Ticket ID: PUR-PYR-4I Assigned Specialist: Dr. A. Chen, Senior Application Scientist Status: Open[1]

Executive Summary: The Molecule & The Challenge

You are attempting to purify 4-(4-iodophenyl)-1H-pyrazole . This molecule presents a classic "push-pull" challenge in chromatography:

-

The Lipophilic "Pull": The 4-iodophenyl group is highly non-polar and hydrophobic.[1]

-

The Polar "Anchor": The 1H-pyrazole core contains both a basic nitrogen (N2) and an acidic proton (N1-H).[1]

The Core Issue: On standard silica gel, the basic nitrogen interacts with acidic silanol groups (

This guide addresses these specific failure modes.

Module 1: Mobile Phase & Tailing Issues

Q: My compound is eluting as a long streak rather than a tight band. How do I fix this?

A: You must deactivate the silica surface using a basic modifier.

The "streak" is caused by the pyrazole nitrogen hydrogen-bonding to the silica's acidic surface.[1] To resolve this, you need a mobile phase modifier that competes for these binding sites.[1]

The Protocol: Base-Deactivated Silica Do not simply add base to the bottle.[1] Follow this specific equilibration sequence to ensure reproducibility.

-

Select Modifier: Triethylamine (TEA) is the standard.[1] Ammonium hydroxide (

) is an alternative if using DCM/MeOH.[1] -

Column Pre-Treatment:

-

Prepare a solution of Hexane containing 1% TEA .

-

Flush the column with 2-3 Column Volumes (CV) of this solution before loading your sample.

-

Why? This saturates the "active" acidic sites on the silica.[1]

-

-

Mobile Phase Preparation:

-

Add 0.5% to 1% TEA to both your solvent A (Hexane) and solvent B (Ethyl Acetate).

-

Critical: If you only add it to Solvent B, the base concentration changes during the gradient, causing baseline drift.[1]

-

Data: Solvent System Selection Matrix

| Polarity Need | Solvent System | Modifier | Application |

| Low | Hexane / EtOAc | 1% TEA | Standard purification; separates non-polar impurities.[1] |

| Medium | DCM / MeOH | 1% | If the compound is stuck at the baseline; higher solubility.[1] |

| High | Reverse Phase (C18) | 0.1% Formic Acid | Alternative: If silica fails, switch to C18.[1] The iodine handles C18 retention well.[1] |

Module 2: Solubility & Loading (The "Crash" Fix)

Q: I dissolved my sample in minimal DCM, but it precipitated as a white solid at the top of the column when I started the Hexane gradient. Why?

A: You are experiencing "Solvent Shock."[1] Use Dry Loading.

4-(4-iodophenyl)-1H-pyrazole has poor solubility in Hexane.[1] When your DCM-dissolved sample hits the Hexane-equilibrated column, the DCM is diluted, and the compound crashes out.[1] This blocks flow and ruins resolution.[1]

The Protocol: Dry Loading on Celite/Silica This is the only robust method for this compound.[1]

-

Dissolve: Dissolve the crude mixture in a volatile solvent where it is highly soluble (e.g., Acetone, THF, or MeOH/DCM).[1]

-

Adsorb: Add solid support (Celite 545 is preferred over silica to reduce backpressure) to the flask.[1] Ratio: 1g crude : 2g Celite.[1]

-

Evaporate: Rotovap until a free-flowing powder remains. Ensure all solvent is removed (high vacuum for 30 mins).

-

Load: Pour the powder carefully onto the top of the pre-equilibrated column and add a layer of sand.[1]

Figure 1: Dry Loading Workflow.[1] Using Celite prevents the "crashing" observed with liquid injection.

Module 3: Impurity Separation Strategy

Q: I have a spot just above my product. Is it the starting material?

A: Likely unreacted aryl iodide or Suzuki coupling byproducts.

If you synthesized this via Suzuki coupling (using 4-iodophenylboronic acid or similar), common impurities include:

-

De-iodinated byproduct (4-phenyl-1H-pyrazole): Runs lower (more polar) or very close.[1]

-

Starting Aryl Iodide: Runs higher (much less polar).[1]

-

Triphenylphosphine Oxide (if using

): Runs very polar (often stays at baseline in Hex/EtOAc).[1]

Troubleshooting Workflow:

Figure 2: Decision tree for optimizing the purification method.

Module 4: Post-Column Processing

Q: I purified the compound, but the NMR shows extra ethyl peaks. Is it the TEA?

A: Yes, Triethylamine salts can co-elute.

Since pyrazoles can act as weak acids (

Removal Protocol:

-

Azeotrope: Redissolve the solid in DCM and evaporate again (repeat 2x) to pull off volatile free TEA.

-

High Vacuum: Dry at

under high vacuum (< 1 mbar) overnight. -